molecular formula C28H32N4O4 B2832171 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1226447-43-3

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2832171
CAS No.: 1226447-43-3
M. Wt: 488.588
InChI Key: MPUJVHZGMWTWHU-UHFFFAOYSA-N
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Description

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.588. The purity is usually 95%.
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Biological Activity

The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (hereafter referred to as "the compound") is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C26H26N4O4
Molecular Weight 458.5 g/mol
IUPAC Name This compound
Purity Typically 95%

Anticancer Properties

Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer activity. The compound under discussion may share similar mechanisms with other pyrimidine analogs that target various signaling pathways involved in tumorigenesis.

  • Mechanism of Action :
    • The compound is believed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. CDK inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells .
    • In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .

Antimicrobial Activity

Pyrrolopyrimidines have also been noted for their antibacterial and antifungal properties. The compound may exhibit similar effects due to its structural characteristics that allow interaction with microbial enzymes or receptors.

  • Antibacterial Activity :
    • Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial protein synthesis or cell wall integrity .

CNS Activity

Some pyrrolopyrimidine derivatives have been explored for their central nervous system (CNS) effects, including anticonvulsant and neuroprotective activities. The compound's ability to cross the blood-brain barrier could make it a candidate for neurological disorders.

  • CNS Depressive Effects :
    • Studies suggest that similar compounds can modulate neurotransmitter systems, potentially leading to anxiolytic or sedative effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrolopyrimidine derivatives:

  • Antitumor Activity Study : A recent study evaluated a series of pyrrolopyrimidine analogs, reporting that certain modifications led to enhanced potency against breast cancer cell lines with IC50 values as low as 1.54 μM .
  • Kinase Inhibition Profiling : Research has demonstrated that related compounds act as multikinase inhibitors, effectively targeting CDK4/6 among other kinases involved in cancer progression .
  • Antimicrobial Efficacy : A comparative analysis of pyrrolopyrimidine compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Properties

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-4-5-15-31-19-30-26-22(21-9-7-6-8-10-21)17-32(27(26)28(31)34)18-25(33)29-14-13-20-11-12-23(35-2)24(16-20)36-3/h6-12,16-17,19H,4-5,13-15,18H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUJVHZGMWTWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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